
4-(3,3-Dimethylcyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 3,3-dimethylcyclohexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a precursor molecule can be reduced using reagents such as molecular hydrogen, hydrazine hydrate, or sodium borohydride, in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of palladium or platinum catalysts is common in these hydrogenation reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine hydrate are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, antioxidants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound, which lacks the 3,3-dimethylcyclohexyl group.
Cyclohexylamine: Similar in structure but with a cyclohexyl group instead of the 3,3-dimethylcyclohexyl group.
4-Methylcyclohexylamine: Another derivative with a different substitution pattern on the cyclohexyl ring
Uniqueness
4-(3,3-Dimethylcyclohexyl)aniline is unique due to the presence of the 3,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these characteristics are advantageous .
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
4-(3,3-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10,15H2,1-2H3 |
Clave InChI |
GRYIOMZTAWPYLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)C2=CC=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)
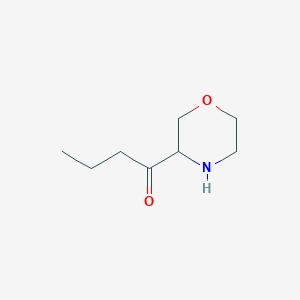
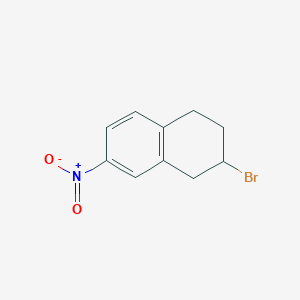
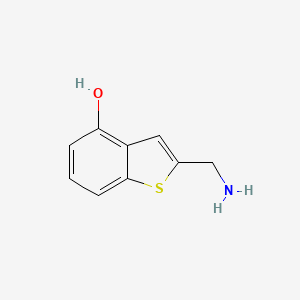
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)
![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)
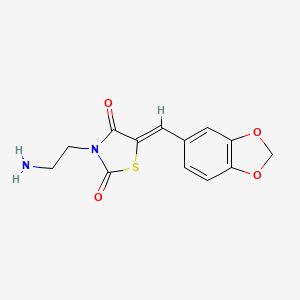
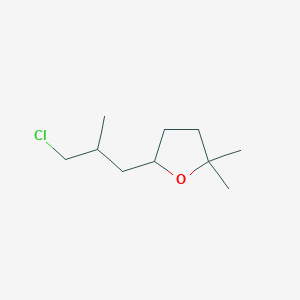
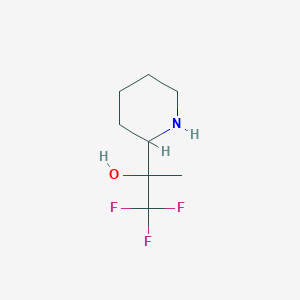
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)

